molecular formula C14H18Cl2N2O2 B1418900 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid CAS No. 1155622-26-6

3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid

Cat. No.: B1418900
CAS No.: 1155622-26-6
M. Wt: 317.2 g/mol
InChI Key: SHULUHNDTYVZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid is a synthetic piperazine derivative of interest in medicinal chemistry and pharmacological research. While specific biological data for this compound is limited in the public domain, its core structure shares close similarity with other 4-(benzyl)piperazine compounds that have been investigated as modulators of biological targets, such as Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme in the endocannabinoid system, and its inhibitors are studied for their potential in the treatment of conditions like anxiety, pain, and inflammatory disorders . The presence of the 3,4-dichlorobenzyl group and the propanoic acid chain suggests potential for target interaction and solubility, making it a valuable scaffold for developing novel bioactive molecules. This compound is primarily used as a chemical intermediate or a building block in the design and synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers may utilize it to explore its potential affinity for various neurological or metabolic receptors. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-18-7-5-17(6-8-18)4-3-14(19)20/h1-2,9H,3-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULUHNDTYVZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid is a synthetic compound notable for its unique structure, which includes a piperazine ring and a propanoic acid moiety. Its molecular formula is C15H19Cl2N2O2, with a molecular weight of approximately 317.24 g/mol. This compound has garnered interest in pharmacology due to its potential biological activities, although specific studies on its effects remain limited.

Chemical Structure

The compound features a 3,4-dichlorobenzyl group attached to the piperazine, which may contribute to its biological activity. The following table summarizes the structural characteristics and molecular properties:

PropertyValue
Molecular FormulaC15H19Cl2N2O2
Molecular Weight317.24 g/mol
CAS Number1155622-26-6
Physical FormPowder

Pharmacological Potential

Research suggests that compounds similar to this compound exhibit various biological activities, particularly in the context of receptor binding and antimicrobial properties.

Receptor Binding Studies

While specific receptor interactions for this compound are not well-documented, related compounds have shown significant binding affinities at various receptors. For example, derivatives of piperazine have been studied for their roles as antagonists at serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Antimicrobial Activity

The potential antimicrobial properties of this compound can be inferred from studies on structurally related compounds. For instance:

  • Similar Compounds : Research on compounds like 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid indicates that modifications in the benzyl group can significantly alter antimicrobial efficacy.
  • Mechanism of Action : Compounds with similar structures have demonstrated bactericidal effects by inhibiting protein synthesis and disrupting cell wall synthesis pathways.

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this compound; however, insights can be drawn from related research:

  • Antimicrobial Screening : A study utilizing agar diffusion methods assessed the antimicrobial activity of various piperazine derivatives. Compounds with similar structural motifs displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that the presence of halogen substituents (like chlorine) can enhance the antibacterial properties of piperazine derivatives. This suggests that this compound could also exhibit enhanced activity due to its dichloro substitution.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid exhibit promising anticancer properties. For instance, derivatives with piperazine rings have been evaluated for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated significant anti-proliferative activity against various cancer cell lines .

Neurological Applications

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Similar piperazine derivatives have shown neuroprotective effects and modulation of neurotransmitter systems, indicating that this compound may also possess such properties .

Receptor Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics. The binding characteristics can inform the development of drugs targeting specific pathways in diseases like depression and anxiety .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureKey Features
3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acidC14H19ClN2O2Lacks dichloro substitution; different biological activity profile.
1-(3,4-Dichlorophenyl)piperazineC10H12Cl2N2Simpler structure; primarily studied for anxiolytic properties.
4-(3,4-Dichlorobenzyl)piperidineC14H16Cl2NPiperidine instead of piperazine; different pharmacological effects.

Case Studies

Case Study 1: Anticancer Potential
In a study evaluating various piperazine derivatives, compounds similar to this compound showed low IC50 values in inhibiting cancer cell lines compared to standard treatments like doxorubicin . This suggests that further exploration into this compound could yield effective anticancer agents.

Case Study 2: Neuroprotective Effects
Research on related piperazine compounds has indicated their potential as neuroprotective agents. These studies suggest that modifications to the piperazine structure could enhance efficacy in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

Piperazine derivatives with modifications to the aromatic or alkyl substituents on the piperazine ring exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of analogs from the evidence:

Table 1: Molecular Properties of 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic Acid and Analogs
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (hypothetical) 3,4-Dichlorobenzyl C₁₄H₁₇Cl₂N₂O₂ 328.21 N/A High lipophilicity due to dichloro substitution; potential CNS activity
3-(4-Benzylpiperazin-1-yl)propanoic acid dihydrochloride Benzyl C₁₄H₂₂Cl₂N₂O₂ 321.25 22278-01-9 Dihydrochloride salt improves solubility; used in peptide synthesis
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride Pyridin-2-yl C₁₂H₁₇Cl₂N₃O₂ 322.20 104373-85-5 Heteroaromatic substituent enhances hydrogen bonding; potential kinase inhibition
3-(4-Methylpiperazin-1-yl)propanoic acid Methyl C₈H₁₆N₂O₂ 172.22 55480-45-0 Low molecular weight; improved bioavailability
3-[4-(Cyclopropanecarbonyl)piperazin-1-yl]propanoic acid hydrochloride Cyclopropanecarbonyl C₁₁H₁₉ClN₂O₃ 262.73 1375990-51-4 Carbonyl group increases polarity; possible protease inhibition
3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid 3,3,3-Trifluoropropyl C₁₀H₁₇F₃N₂O₂ 254.25 1479233-55-0 Fluorine atoms enhance metabolic stability and electronegativity

Detailed Analysis of Structural Modifications

Aromatic vs. Alkyl Substituents 3,4-Dichlorobenzyl (hypothetical): The dichloro substitution increases hydrophobicity and may enhance blood-brain barrier penetration compared to non-halogenated analogs like the benzyl derivative (MW 321.25, ). Pyridin-2-yl (): The nitrogen-containing heterocycle introduces hydrogen-bonding capability, which could improve solubility and target specificity for enzymes or receptors.

Salt Forms and Solubility Dihydrochloride salts (e.g., 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride, ) exhibit higher aqueous solubility than free acids, making them preferable for in vitro assays .

Fluorinated and Carbonyl Derivatives

  • The trifluoropropyl group () and cyclopropanecarbonyl moiety () introduce steric and electronic effects. Fluorine atoms in the trifluoropropyl derivative increase resistance to oxidative metabolism, while the carbonyl group in the cyclopropane derivative may interact with catalytic sites in proteases .

Preparation Methods

General Synthetic Strategy

  • Piperazine Ring Formation : Piperazine can be synthesized through the reaction of ethylenediamine with dichloroethane or by other methods involving cyclization reactions.

  • Introduction of the Benzyl Group : The benzyl group can be introduced via alkylation reactions using benzyl halides or benzyl alcohols in the presence of a base.

  • Incorporation of the Propanoic Acid Moiety : This can be achieved through reactions involving carboxylation or the use of pre-existing carboxylic acid derivatives.

Specific Synthetic Steps

  • Step 1 : Synthesis of 3,4-Dichlorobenzyl Chloride

    • This involves the chlorination of 3,4-dichlorobenzyl alcohol, which can be obtained from 3,4-dichlorobenzaldehyde through reduction.
  • Step 2 : Alkylation of Piperazine

    • Piperazine is alkylated with 3,4-dichlorobenzyl chloride to form N-(3,4-dichlorobenzyl)piperazine.
  • Step 3 : Introduction of the Propanoic Acid Moiety

    • This can involve the reaction of the piperazine derivative with a suitable propanoic acid derivative, such as an acid chloride or anhydride.

Detailed Synthesis Protocol

Given the lack of specific literature on the exact compound, a hypothetical synthesis pathway can be proposed based on general organic chemistry principles:

Research Findings and Challenges

The synthesis of complex organic molecules like this compound often involves challenges such as controlling stereoselectivity, optimizing reaction conditions, and ensuring high purity of the final product. Research findings typically highlight the importance of selecting appropriate reagents, solvents, and catalysts to achieve efficient and selective syntheses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid, and how are intermediates characterized?

  • Methodological Answer : A standard approach involves coupling a piperazine derivative (e.g., 4-(3,4-dichlorobenzyl)piperazine) with a propanoic acid scaffold using coupling agents like HOBt/TBTU in anhydrous DMF under basic conditions (e.g., triethylamine). Intermediates are typically characterized via NMR for structural confirmation and HPLC for purity assessment (>95%). Reaction progress is monitored by TLC, and final products are isolated via crystallization .

Q. How is structural elucidation performed for this compound and its derivatives?

  • Methodological Answer : X-ray crystallography (as in ) resolves stereochemistry and crystal packing. Spectroscopic methods include 1H^1H-/13C^{13}C-NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches. Computational tools (e.g., PubChem-derived InChI/SMILES) aid in validating structural assignments .

Q. What analytical techniques are used to assess purity and stability under experimental conditions?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for trace impurities. Stability studies involve stress testing (e.g., exposure to heat, light, and acidic/basic conditions) followed by kinetic analysis using Arrhenius plots to predict shelf-life. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. How are solubility and physicochemical properties determined for pharmacological assays?

  • Methodological Answer : Solubility is measured in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-vis spectroscopy. Partition coefficients (logP) are determined via shake-flask methods, and pKa values are calculated using potentiometric titration. These parameters guide formulation strategies for in vitro assays .

Q. What preliminary pharmacological screening approaches are employed to evaluate bioactivity?

  • Methodological Answer : Initial screens include receptor-binding assays (e.g., 5-HT2_2 receptor antagonism, as in ) and enzyme inhibition studies (e.g., kinases). Dose-response curves (IC50_{50}/EC50_{50}) are generated using fluorometric or colorimetric readouts. Cell viability assays (MTT/XTT) assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict reaction pathways. Machine learning algorithms (e.g., ICReDD’s workflow in ) prioritize reaction conditions by analyzing datasets of analogous piperazine derivatives. Molecular dynamics simulations assess solvent effects on yield and stereoselectivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values) are addressed by standardizing assay protocols (e.g., cell line validation, control compounds) and validating purity via orthogonal methods (e.g., 1H^1H-NMR vs. LC-MS). Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., dichlorobenzyl vs. methoxyphenyl groups) .

Q. How does stereochemistry influence pharmacological activity, and how is it controlled during synthesis?

  • Methodological Answer : Chiral HPLC or enzymatic resolution separates enantiomers, while asymmetric synthesis employs chiral auxiliaries (e.g., Evans’ oxazolidinones). Pharmacological profiling of each enantiomer (e.g., in receptor-binding assays) identifies stereospecific effects. highlights the use of (R)-configured intermediates for enhanced activity .

Q. What advanced techniques characterize metabolic pathways and degradation products?

  • Methodological Answer : Radiolabeled analogs (e.g., 14C^{14}C-labeled propanoic acid) track metabolites via LC-MS/MS. In vitro microsomal assays (human/rat liver microsomes) identify phase I/II metabolites. Degradation under oxidative stress is studied using EPR spectroscopy to detect free radical intermediates .

Q. How are molecular modifications designed to improve selectivity and reduce off-target effects?

  • Methodological Answer : SAR-guided design substitutes the dichlorobenzyl group with bioisosteres (e.g., 2,3-difluorobenzyl) to enhance receptor selectivity. Molecular docking (e.g., AutoDock Vina) predicts binding poses against off-target receptors. Pharmacophore modeling prioritizes derivatives with lower lipophilicity (clogP < 3) to minimize CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.